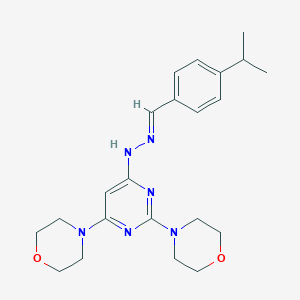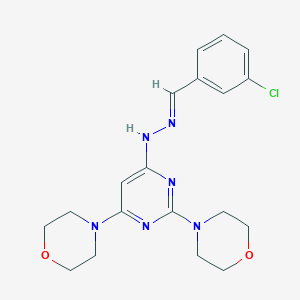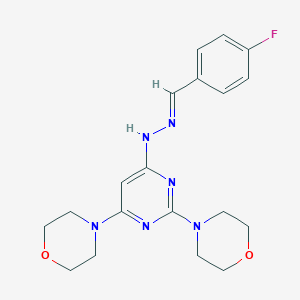![molecular formula C18H18N4OS B327905 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B327905.png)
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol is a complex organic compound featuring a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid to form the benzimidazole ring.
Introduction of Sulfanylmethyl Group: The benzimidazole derivative is then reacted with a sulfanylmethylating agent, such as chloromethyl methyl sulfide, under basic conditions to introduce the sulfanylmethyl group.
Attachment of Ethanol Group: Finally, the compound is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzimidazole ring or the sulfanylmethyl group.
Substitution: The ethanol group can undergo substitution reactions with halides or other electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and suitable solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The sulfanylmethyl group may enhance the compound’s binding affinity and specificity. The ethanol group can also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-benzoimidazol-2-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-benzoimidazol-2-yl)ethanol dihydrate
- 1-Methyl-2-formylbenzimidazole
Uniqueness
2-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1H-benzimidazol-1-yl)ethanol is unique due to the presence of both the sulfanylmethyl and ethanol groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N4OS |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H18N4OS/c1-21-15-8-4-2-6-13(15)20-18(21)24-12-17-19-14-7-3-5-9-16(14)22(17)10-11-23/h2-9,23H,10-12H2,1H3 |
InChI Key |
TYIZTPRBQRRYGS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3CCO |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(3-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327822.png)
![4-[(2E)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327827.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327829.png)
![(6E)-6-{5-bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327831.png)
![4-[(2E)-2-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327832.png)
![ethyl 2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327833.png)
![ethyl 2-[2-(2-bromoethoxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B327837.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B327838.png)
![4-{5-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B327839.png)
![4-[(2E)-2-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B327840.png)

![4-[(4-Fluorobenzyl)oxy]benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B327842.png)


